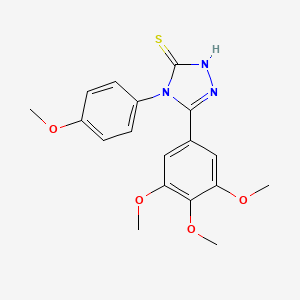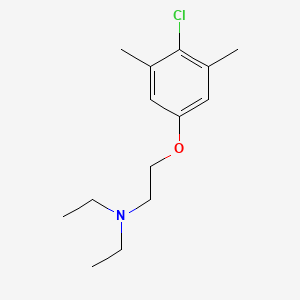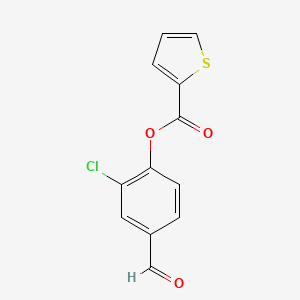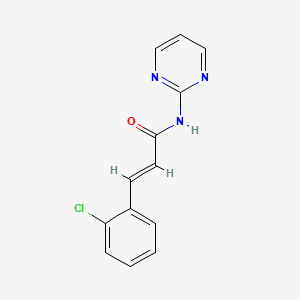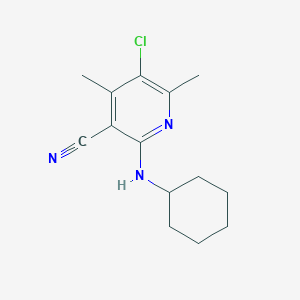
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, also known as CCND, is a chemical compound that has been extensively studied for its potential use in scientific research. CCND is a member of the nicotinonitrile family, which has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potent anti-cancer and anti-inflammatory activities, which make it a potential candidate for the development of new cancer and inflammatory disease treatments. Another advantage is its relatively simple synthesis method, which allows for the production of high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One limitation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potential toxicity, which requires careful handling and testing in laboratory experiments.
Future Directions
There are several future directions for the study of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One direction is the development of new cancer and inflammatory disease treatments based on 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile and other nicotinonitrile compounds. Another direction is the investigation of the mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which may lead to the discovery of new targets for cancer and inflammatory disease treatments. Additionally, further studies are needed to assess the safety and toxicity of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile in laboratory and clinical settings.
Synthesis Methods
The synthesis of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile involves the reaction of 5-chloro-2,4-dimethylnicotinonitrile with cyclohexylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile as the final product. The synthesis method has been optimized to yield high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which is essential for its use in scientific research.
Scientific Research Applications
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQRZNYZZVNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)

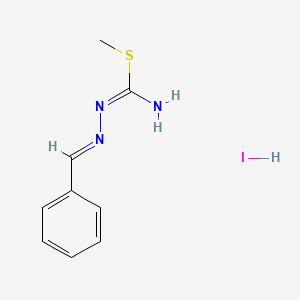

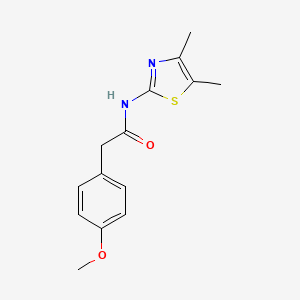
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

